molecular formula C15H22N4O3 B3145348 Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate CAS No. 5722-01-0

Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate

Cat. No.: B3145348
CAS No.: 5722-01-0
M. Wt: 306.36 g/mol
InChI Key: YQDHCCVUYCIGSW-UHFFFAOYSA-N
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Description

Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate (IUPAC name: ethyl N²-benzoylargininate) is a synthetic amino acid derivative featuring a benzoylated α-amino group and a guanidino (imino-methyl-amino) functional group at the δ-position of its pentanoate backbone. This compound is structurally related to arginine derivatives, with modifications aimed at enhancing stability, bioavailability, or targeted pharmacological activity.

The compound’s molecular formula is C₁₉H₂₄N₄O₃, and it is characterized by spectroscopic data (e.g., mass spectrometry and NMR) for structural validation .

Properties

IUPAC Name

ethyl 2-benzamido-5-(diaminomethylideneamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDHCCVUYCIGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347417
Record name Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5722-01-0
Record name Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction process. The starting materials typically include ethyl acrylate, benzoyl chloride, and various amines. The reaction conditions involve controlling temperature, pressure, and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large reactors with precise control over reaction parameters. The process involves the use of automated systems to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate has several notable applications in medicinal chemistry:

  • Drug Development : The compound serves as a building block for the synthesis of peptide analogs and other bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties.
  • Targeted Therapy : Preliminary studies indicate that this compound may interact with specific enzymes, such as proteases or kinases, potentially modulating their activity for therapeutic benefits.

Biochemical Research

In biochemical research, the compound is utilized for:

  • Enzyme Interaction Studies : this compound is investigated for its binding affinity to various biological targets, which is crucial for understanding its mechanism of action and therapeutic potential. Techniques like surface plasmon resonance are employed to study these interactions.
  • Peptide Synthesis : The compound can be used in peptide synthesis protocols, allowing researchers to explore new peptide-based therapeutics with enhanced efficacy and selectivity.

Biological Activities

Preliminary research suggests that this compound exhibits various biological activities:

  • Antimicrobial Properties : Some derivatives have shown potential antimicrobial effects against specific pathogens.
  • Anticancer Activity : Initial studies indicate that this compound might have anticancer properties, warranting further investigation into its mechanisms of action and efficacy against cancer cell lines .

Case Study 1: Enzyme Inhibition

A study focused on the interaction of this compound with a specific protease revealed that the compound could inhibit enzyme activity at micromolar concentrations. This finding supports its potential as a therapeutic agent in diseases where protease activity is dysregulated.

Case Study 2: Peptide Therapeutics

Research involving the synthesis of peptide analogs using this compound demonstrated enhanced binding affinity to target receptors compared to traditional peptides. This suggests that modifications based on this compound could lead to more effective therapeutic agents.

Mechanism of Action

The compound exerts its effects through specific molecular interactions. It binds to target molecules, such as enzymes or receptors, and modulates their activity. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes, receptors, and other proteins. These interactions can lead to changes in cellular processes and biological functions.

Comparison with Similar Compounds

Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate ()

  • Structure: Contains a nitrobenzimidazole ring instead of the guanidino-benzoyl motif.
  • Applications : Used as a high-purity reference material in pharmaceutical regulatory compliance (USP, EMA) .

Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate ()

  • Structure: Substitutes the guanidino group with a dimethylpyrimidinyl amino group.
  • Synthesis : Prepared via multi-step reactions involving CsOH/γ-Al₂O₃ catalysis, yielding a compound with a specific rotation [α]²⁵ᴰ = +40° .

Ethyl 5-(5-((2-cyanoquinolin-4-yl)(methyl)amino)-2-methoxyphenoxy)pentanoate ()

  • Structure: Features a quinoline-cyano substituent linked via a phenoxy group.
  • Pharmacology : Designed as a hydroxamic acid precursor for dual enzyme inhibition (e.g., HDAC and kinase targets) .

Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Key Functional Groups Bioactivity/Application Synthesis Yield Reference
Ethyl N²-benzoylargininate C₁₉H₂₄N₄O₃ Benzoyl, guanidino Protease substrate (inferred) Not reported
Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate C₁₅H₁₉N₃O₄ Nitrobenzimidazole Regulatory reference material High purity
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate C₁₉H₂₄N₄O₃ Benzamido, dimethylpyrimidinyl Chiral intermediate 85%
Ethyl 5-(quinolin-phenoxy)pentanoate C₂₄H₂₅N₃O₄ Quinoline-cyano, methoxyphenoxy Dual enzyme inhibition precursor 85%

Notes:

  • The guanidino group in the target compound confers high polarity and hydrogen-bonding capacity, which may limit blood-brain barrier penetration but enhance solubility in aqueous environments .

Regulatory and Industrial Relevance

  • Ethyl N²-benzoylargininate: No explicit regulatory data; likely restricted to research use.
  • Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate: Complies with USP, EMA, JP, and BP standards, indicating industrial applicability .

Biological Activity

Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate is a complex organic compound with notable biological activity. This article explores its biochemical properties, potential applications, and recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H22N4O3 and a molecular weight of approximately 306.36 g/mol. The compound features an ethyl ester group, an amino group, and a benzoyl moiety, which contribute to its unique reactivity and biological properties. Its structure allows for interaction with various biological macromolecules, suggesting potential roles in enzymatic processes and metabolic pathways.

Enzyme Interaction and Modulation

Research indicates that this compound may function as an inhibitor or modulator of specific enzymes. Preliminary studies have shown its potential to interact with proteases and kinases, which are crucial in numerous biochemical pathways. This interaction could be beneficial in therapeutic contexts, particularly in drug design aimed at targeting specific enzymatic activities.

Proteomics Research Applications

The compound has garnered attention in proteomics research, where it serves as a substrate for various enzymes involved in amino acid metabolism. Its unique functional groups suggest that it may facilitate binding interactions that are critical for enzyme activity. Further exploration into its proteomic applications could yield insights into metabolic regulation and enzyme kinetics .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally related compounds is presented below:

Compound NameMolecular FormulaKey Features
Ethyl 5-amino-2-benzoylaminopentanoateC15H22N4O3Lacks imine functionality
N-alpha-benzoylarginine ethyl esterC15H22N4O3Similar structure but different side chains
Ethyl L-arginineC12H22N4O2Simpler structure without benzoyl group

The presence of both amino and imino functionalities along with a benzoyl group enhances the reactivity and biological activity of this compound compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Enzymatic Activity Modulation : A study demonstrated that this compound could modulate the activity of specific proteases involved in metabolic pathways. The binding affinity was assessed using surface plasmon resonance techniques, revealing significant interactions that warrant further investigation into its therapeutic potential .
  • Antiviral Properties : While primarily focused on other compounds, related benzamide derivatives have shown antiviral activity against SARS-CoV-2. This suggests a potential avenue for exploring the antiviral properties of this compound through structural optimization .
  • Cytotoxicity Assessments : Preliminary cytotoxicity assessments indicate low toxicity profiles for similar compounds in cell culture models. This is promising for future pharmacological applications, as it suggests that this compound may be safe for use in therapeutic settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate
Reactant of Route 2
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Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.